![molecular formula C15H17FN2O3 B2759215 N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097868-03-4](/img/structure/B2759215.png)

N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide, also known as FH-535, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a wide range of biological processes, including development, tissue homeostasis, and cancer progression.

Scientific Research Applications

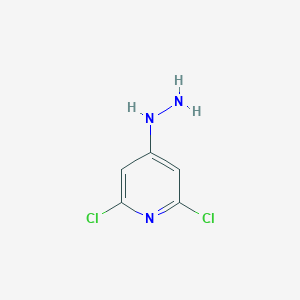

Chemical Sensing

Researchers have developed novel chemosensors capable of detecting metal ions in biological and environmental samples. For instance, a study introduced a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far below the World Health Organization's guideline for drinking water. Its practicality for monitoring Zn2+ concentrations in biological and environmental contexts highlights its significance (Park et al., 2015).

Fluorescent Probing

In the realm of fluorescent probes, a study on the detection of hydrazine (N2H4) in biological and water samples was conducted. Hydrazine, a strong reductant widely used in various industries, poses a significant health risk due to its high toxicity. The research developed a ratiometric fluorescent probe that can specifically sense N2H4 via an intramolecular charge transfer pathway, showcasing low cytotoxicity, reasonable cell permeability, and a low detection limit. This probe's utility in environmental water systems and fluorescence imaging in biological samples underscores its potential applications (Zhu et al., 2019).

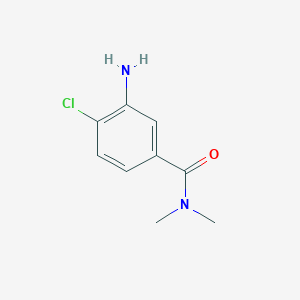

Pharmacology

In pharmacology, the synthesis and study of compounds with potential antifolate properties represent another application area. A specific compound, synthesized through a multi-step process, demonstrated potency similar to methotrexate in inhibiting dihydrofolate reductase (DHFR) and cell growth in vitro. This compound's significant transport advantage over methotrexate for influx into L1210 cells, coupled with its activity against murine solid tumors, points to its potential therapeutic applications (Degraw et al., 1992).

properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c16-11-6-2-3-7-12(11)18-14(20)13(19)17-10-15(21)8-4-1-5-9-15/h2-4,6-8,21H,1,5,9-10H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNWHPTVFATDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)